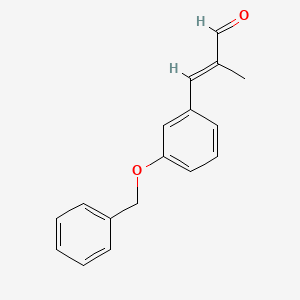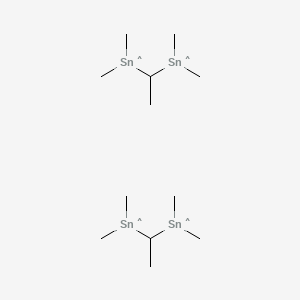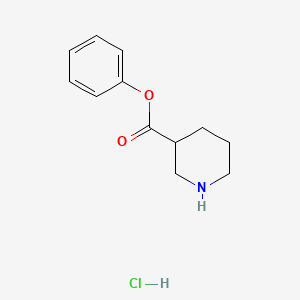
2-Propenal, 2-methyl-3-(3-(phenylmethoxy)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenal, 2-methyl-3-(3-(phenylmethoxy)phenyl)- is an organic compound with the molecular formula C16H16O2. It is a derivative of cinnamaldehyde, featuring a phenylmethoxy group attached to the phenyl ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenal, 2-methyl-3-(3-(phenylmethoxy)phenyl)- typically involves the aldol condensation of benzaldehyde derivatives with acetone. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions include:
Temperature: Room temperature to 50°C
Solvent: Ethanol or methanol
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Continuous stirred-tank reactors (CSTR)
Catalysts: Solid base catalysts like magnesium oxide
Purification: Distillation and recrystallization
Chemical Reactions Analysis
Types of Reactions
2-Propenal, 2-methyl-3-(3-(phenylmethoxy)phenyl)- undergoes various chemical reactions, including:
Oxidation: Forms carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Produces alcohols using reducing agents such as sodium borohydride.
Substitution: Halogenation reactions using halogens like chlorine or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in ethanol
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride
Major Products
Oxidation: 2-Methyl-3-(3-(phenylmethoxy)phenyl)propanoic acid
Reduction: 2-Methyl-3-(3-(phenylmethoxy)phenyl)propanol
Substitution: 2-Methyl-3-(3-(phenylmethoxy)phenyl)-2-chloropropanal
Scientific Research Applications
2-Propenal, 2-methyl-3-(3-(phenylmethoxy)phenyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its role in drug development, particularly in designing anti-inflammatory agents.
Industry: Utilized in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 2-Propenal, 2-methyl-3-(3-(phenylmethoxy)phenyl)- involves its interaction with cellular proteins and enzymes. It acts as an electrophile, forming covalent bonds with nucleophilic sites on proteins. This interaction can inhibit enzyme activity and alter cellular functions. The compound targets pathways involved in inflammation and microbial growth.
Comparison with Similar Compounds
Similar Compounds
Cinnamaldehyde: 2-Propenal, 3-phenyl-
2-Methylcinnamaldehyde: 2-Propenal, 2-methyl-3-phenyl-
3-Phenylpropionaldehyde: Propanal, 3-phenyl-
Uniqueness
2-Propenal, 2-methyl-3-(3-(phenylmethoxy)phenyl)- is unique due to the presence of the phenylmethoxy group, which enhances its aromatic properties and reactivity. This structural feature distinguishes it from other cinnamaldehyde derivatives and contributes to its specific applications in research and industry.
Properties
CAS No. |
134127-81-4 |
|---|---|
Molecular Formula |
C17H16O2 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
(E)-2-methyl-3-(3-phenylmethoxyphenyl)prop-2-enal |
InChI |
InChI=1S/C17H16O2/c1-14(12-18)10-16-8-5-9-17(11-16)19-13-15-6-3-2-4-7-15/h2-12H,13H2,1H3/b14-10+ |
InChI Key |
CUFOITPDPFGQHC-GXDHUFHOSA-N |
Isomeric SMILES |
C/C(=C\C1=CC(=CC=C1)OCC2=CC=CC=C2)/C=O |
Canonical SMILES |
CC(=CC1=CC(=CC=C1)OCC2=CC=CC=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Methoxy-4-[1-(4-methylphenyl)but-3-en-1-yl]benzene](/img/structure/B14284824.png)
![Phenol, 4-[3-[4-[3-(ethylamino)-2-pyridinyl]-1-piperazinyl]propyl]-2,6-dimethyl-](/img/structure/B14284832.png)




![1-(Naphthalen-2-yl)-3-[2-(8-phenyloctyl)phenyl]prop-2-en-1-one](/img/structure/B14284858.png)

![(2E)-N-Ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-imine](/img/structure/B14284867.png)


